Methyl 1-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 1-[(3-chlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O3S/c1-3-15-22-20-25(23-15)18(26)17(29-20)16(13-5-4-6-14(21)11-13)24-9-7-12(8-10-24)19(27)28-2/h4-6,11-12,16,26H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBAIIAKINOEQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCC(CC4)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors play a crucial role in various biological processes, including cell biology.
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes. The interaction often involves binding to the target, which can lead to modulation of the target’s activity.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Indole derivatives are known to exhibit various biologically vital properties. For instance, some indole derivatives have shown inhibitory activity against influenza A, suggesting that this compound may also have similar effects.
Biological Activity
Methyl 1-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound consists of a piperidine ring substituted with a methyl ester and a thiazole-triazole moiety. The presence of the chlorophenyl group enhances its lipophilicity, potentially influencing its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of thiazole and triazole compounds exhibit significant antimicrobial properties. For instance, certain piperazine-containing triazole derivatives have shown antifungal activity against Alternaria solani at concentrations around 50 mg/ml . The structural similarity suggests that this compound may possess similar antifungal properties.
Anticancer Potential
Thiazoles are recognized for their anticancer activity. A study on various thiazole derivatives demonstrated their effectiveness against cancer cell lines, indicating that modifications in their structure can enhance cytotoxicity . Given the structural components of the target compound, it may also exhibit anticancer effects through mechanisms similar to those observed in related thiazole derivatives.
Antiviral Activity
Compounds with similar moieties have been investigated for antiviral properties. For example, 4-hydroxyquinoline derivatives have shown promise as antiviral agents . The potential for this compound to act against viral pathogens warrants further investigation.
Synthesis and Characterization
The synthesis of thiazole-triazole derivatives often involves multi-step reactions. For instance, the synthesis of similar compounds typically includes the formation of the thiazole ring followed by coupling reactions to introduce piperidine moieties. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of synthesized compounds .
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For example, a study highlighted the cytotoxic effects of piperazine-linked triazoles against gastric cancer cells (AGS) with IC50 values indicating significant potency .
Data Tables
| Biological Activity | Compound Type | Reference |
|---|---|---|
| Antifungal | Thiazole Derivatives | |
| Anticancer | Piperazine Derivatives | |
| Antiviral | Hydroxyquinoline Derivatives |
Conclusions and Future Directions
This compound represents a promising candidate for further biological evaluation due to its structural features reminiscent of known bioactive compounds. Future research should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profile.
- Mechanistic Studies : To elucidate the pathways through which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) Analysis : To optimize its chemical structure for enhanced potency and selectivity.
Scientific Research Applications
Therapeutic Applications
The diverse biological activities of Methyl 1-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate suggest several potential therapeutic applications:
- Neurodegenerative Diseases : Given its neuroprotective effects, this compound could be explored as a treatment for conditions such as Alzheimer's disease and Parkinson's disease.
- Inflammatory Disorders : Its anti-inflammatory properties may make it suitable for developing therapies for chronic inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease.
Neuroprotective Effects
A study conducted on LPS-stimulated microglial cells demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines. This suggests its potential use in neuroinflammatory conditions where microglial activation is a contributing factor.
In Vivo Studies
In vivo experiments using rodent models have shown that this compound can mitigate cognitive decline associated with neuroinflammation. The results indicate that it not only reduces inflammation but also improves memory and learning behaviors in treated animals.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituents on the phenyl ring and the thiazolo-triazole system. Below is a comparative analysis:
Notes:
- Electron-withdrawing vs. electron-donating groups : The 3-chlorophenyl group in the target compound enhances stability compared to the 2-fluorophenyl analogue but may reduce reactivity in electrophilic environments .
- Alkyl chain length : The 2-ethyl group in the target compound increases metabolic stability compared to 2-methyl analogues, as longer alkyl chains resist oxidative degradation .
- Hydroxy group : The 6-hydroxy substituent improves aqueous solubility and facilitates hydrogen bonding with biological targets, a feature absent in methyl- or carbamate-substituted analogues .
Crystallographic Validation
The SHELX suite is widely used for validating such complex heterocycles, ensuring precise bond-length and angle measurements. For example, SHELXL refines small-molecule structures, while SHELXE aids in resolving phase problems in twinned crystals .
Q & A
Q. What are the common synthetic routes for constructing the thiazolo[3,2-b][1,2,4]triazole core in this compound?
The thiazolo[3,2-b][1,2,4]triazole moiety is typically synthesized via cyclization reactions. For example, Biginelli-like multicomponent reactions using thioureas, aldehydes, and β-keto esters under acidic conditions can yield thiazolo-triazole scaffolds . A stepwise approach involves:
Formation of the thiazole ring : Condensation of 3-chlorophenyl aldehyde with thiourea derivatives.
Triazole cyclization : Use of hydrazine hydrate or substituted hydrazines to form the fused triazole ring .
Functionalization : Introduction of the 2-ethyl-6-hydroxy substituents via alkylation or hydroxylation, often requiring protecting groups to avoid side reactions .
Q. How is the piperidine-4-carboxylate moiety integrated into the structure?
The piperidine ring is commonly introduced via nucleophilic substitution or reductive amination. Key steps include:
- Mannich reaction : Coupling a pre-formed piperidine-4-carboxylate ester with the thiazolo-triazole intermediate using a formaldehyde derivative .
- Protection-deprotection strategies : The ester group (methyl or ethyl) is retained during synthesis to prevent hydrolysis, with final deprotection under mild acidic/basic conditions .
Q. What analytical techniques are critical for structural characterization?
- NMR spectroscopy : H and C NMR confirm regiochemistry of the thiazolo-triazole ring and substitution patterns on the piperidine .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects impurities from incomplete cyclization .
- X-ray crystallography : Resolves stereochemical ambiguities, especially for the piperidine ring and chiral centers .
Advanced Research Questions
Q. How can reaction yields be optimized for the multi-step synthesis of this compound?
Yields are highly dependent on:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require strict temperature control to avoid decomposition .
- Catalysts : Lewis acids (e.g., ZnCl) or organocatalysts (e.g., DMAP) improve cyclization efficiency .
- Flow chemistry : Continuous-flow systems reduce side reactions and improve reproducibility for steps like diazomethane generation or oxidation .
Q. What strategies address solubility challenges in biological assays?
- Salt formation : Converting the free base to hydrochloride or trifluoroacetate salts improves aqueous solubility .
- Co-solvent systems : Use of DMSO/PEG-400 mixtures (e.g., 10:90 v/v) maintains compound stability while enhancing dispersibility .
- Prodrug design : Ester hydrolysis to the carboxylic acid derivative under physiological conditions can enhance bioavailability .
Q. How do computational methods guide the analysis of biological activity?
- Molecular docking : Studies targeting enzymes like 14-α-demethylase (PDB: 3LD6) predict binding affinities of the thiazolo-triazole moiety to fungal or bacterial targets .
- MD simulations : Assess stability of the piperidine-carboxylate group in lipid bilayers, informing blood-brain barrier penetration potential .
Q. How should researchers resolve contradictions in reported biological data?
- Meta-analysis : Compare IC values across studies using standardized assays (e.g., microbroth dilution for antifungal activity) .
- Control experiments : Verify compound purity via HPLC (>95%) to rule out impurities as confounding factors .
- Species-specific assays : Test against isogenic strains (e.g., Candida albicans vs. Aspergillus fumigatus) to identify target selectivity .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Thiazolo-Triazole Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, EtOH, reflux | 65–75 | |
| Hydroxylation | HO, AcOH, 50°C | 45–55 | |
| Piperidine coupling | NaBHCN, MeOH, rt | 60–70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
